![molecular formula C13H10N2 B1311210 5-Fenil-1H-pirrolo[2,3-b]piridina CAS No. 611205-38-0](/img/structure/B1311210.png)

5-Fenil-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

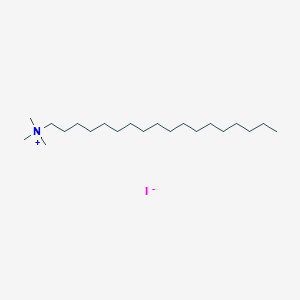

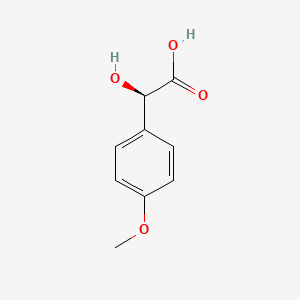

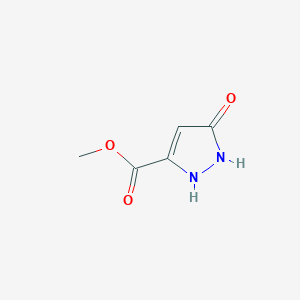

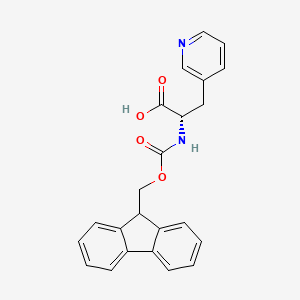

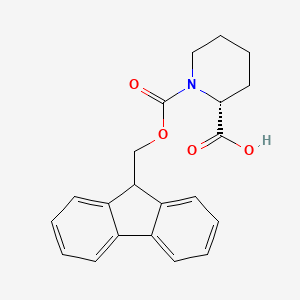

5-Phenyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Phenyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

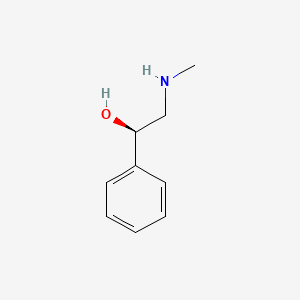

5-Fenil-1H-pirrolo[2,3-b]piridina: los derivados se han estudiado por su potencial como agentes anticancerígenos. La similitud estructural con las bases de ADN como la adenina y la guanina las hace adecuadas para el diseño de fármacos en la terapia del cáncer . Por ejemplo, el vemurafenib, un fármaco con un andamiaje de pirrolo[2,3-b]piridina, es un inhibidor de la enzima B-Raf que se utiliza en el tratamiento del melanoma .

Propiedades Antivirales

Los compuestos con el núcleo de pirrolopiridina han demostrado eficacia en aplicaciones antivirales. Su capacidad para interactuar con el ADN o ARN viral puede inhibir la replicación de los virus, lo que los convierte en valiosos en el desarrollo de nuevos fármacos antivirales .

Usos Antibacterianos y Antifúngicos

Las actividades antibacterianas y antifúngicas de los derivados de pirrolopiridina son notables. Sus efectos antibacterianos moderados los convierten en candidatos para una mayor investigación y desarrollo en nuevos antibióticos para combatir las cepas bacterianas resistentes .

Efectos Antiinflamatorios y Analgésicos

La estructura de la pirrolopiridina se ha asociado con propiedades antiinflamatorias y analgésicas. Esto los hace interesantes para el desarrollo de nuevos medicamentos que pueden aliviar el dolor y reducir la inflamación sin los efectos secundarios de los medicamentos actuales .

Aplicaciones Cardiovasculares

Se ha descubierto que algunos derivados de pirrolopiridina poseen beneficios cardiovasculares, como la actividad vasodilatadora coronaria. Esto podría conducir a nuevos tratamientos para afecciones cardíacas, mejorando el flujo sanguíneo y reduciendo el riesgo de ataques cardíacos .

Trastornos Neurológicos

La investigación ha indicado que los compuestos de pirrolopiridina pueden tener un potencial terapéutico en el tratamiento de trastornos neurológicos. Su capacidad para cruzar la barrera hematoencefálica e interactuar con los receptores del sistema nervioso central podría aprovecharse para desarrollar fármacos para enfermedades como la enfermedad de Alzheimer .

Direcciones Futuras

The future directions for the research and development of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further optimization of the compound for increased potency and selectivity towards FGFRs . This could potentially lead to the development of new therapeutic agents for the treatment of various types of cancers .

Mecanismo De Acción

Target of Action

The primary targets of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

5-Phenyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 5-Phenyl-1H-pyrrolo[2,3-b]pyridine results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It is noted that one of the derivatives of this compound, referred to as 4h, has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

In vitro, the derivative 4h of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Análisis Bioquímico

Biochemical Properties

5-Phenyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). It has been shown to exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively . The compound interacts with the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making it a valuable tool in cancer research.

Cellular Effects

In cellular studies, 5-Phenyl-1H-pyrrolo[2,3-b]pyridine has demonstrated significant effects on various cell types. It inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion of these cells, highlighting its potential as an anti-metastatic agent. The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

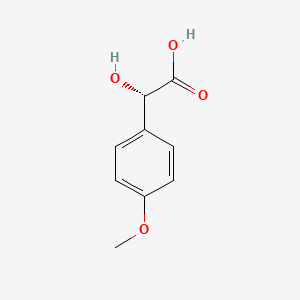

The molecular mechanism of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine involves its binding to the ATP-binding site of FGFRs. As a hinge binder, the compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This binding prevents ATP from accessing the kinase domain, thereby inhibiting the receptor’s kinase activity. The compound’s methoxyphenyl motif also occupies a hydrophobic pocket in the ATP site, enhancing its binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Long-term studies have shown that continuous exposure to the compound can lead to the development of resistance in some cancer cell lines, necessitating combination therapies to sustain its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including weight loss and hepatotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

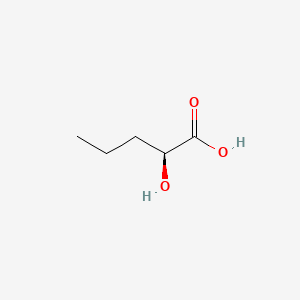

5-Phenyl-1H-pyrrolo[2,3-b]pyridine is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Cytochrome P450 enzymes, particularly CYP3A4, play a key role in its metabolism . The compound’s metabolites are excreted mainly through the urine, with minor amounts being eliminated via feces . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.

Transport and Distribution

Within cells and tissues, 5-Phenyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters, including P-glycoprotein, which can affect its bioavailability and distribution . Its accumulation in specific tissues, such as the liver and kidneys, highlights the need for careful monitoring of potential toxicities during treatment .

Subcellular Localization

The subcellular localization of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine is primarily in the cytoplasm, where it exerts its inhibitory effects on FGFRs . The compound’s localization is influenced by its physicochemical properties, including its hydrophobicity and molecular size . Post-translational modifications, such as phosphorylation, can also affect its distribution within cells . Understanding these factors is essential for optimizing the compound’s therapeutic potential.

Propiedades

IUPAC Name |

5-phenyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-13(11)15-9-12/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJLFNJCRBRHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437756 | |

| Record name | 5-Phenyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611205-38-0 | |

| Record name | 5-Phenyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)